molecular formula C16H11Br2ClN4O B10910515 (4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10910515
M. Wt: 470.5 g/mol
InChI Key: SRORZNHDQNWYFC-ODCIPOBUSA-N
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Description

(4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the chlorophenyl and dibromopyridinyl groups through various coupling reactions. Common reagents used in these reactions include bromine, chlorobenzene, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its specific combination of functional groups and potential biological activities. Its unique structure allows for diverse chemical reactivity and applications in various scientific fields.

Properties

Molecular Formula

C16H11Br2ClN4O

Molecular Weight

470.5 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[(E)-(3,5-dibromopyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H11Br2ClN4O/c1-9-13(8-21-15-14(18)5-10(17)7-20-15)16(24)23(22-9)12-4-2-3-11(19)6-12/h2-8,22H,1H3/b21-8+

InChI Key

SRORZNHDQNWYFC-ODCIPOBUSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)/C=N/C3=C(C=C(C=N3)Br)Br

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=C(C=C(C=N3)Br)Br

Origin of Product

United States

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